molecular formula C20H17ClO3 B5074990 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5074990
M. Wt: 340.8 g/mol
InChI Key: ROQVWRAEUSMTAB-UHFFFAOYSA-N
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Description

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a chloro group, an ethenylphenyl group, and an ethyl group attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and 4-ethenylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethenylphenol attacks the chloro group of 6-chloro-4-ethyl-2H-chromen-2-one, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-METHYLCHROMEN-2-ONE: Similar structure but with a methyl group instead of an ethyl group.

    6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYLCHROMEN-2-ONE: Contains a hexyl group and a methyl group.

Uniqueness

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group and chromenone core make it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-7-[(4-ethenylphenyl)methoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-3-13-5-7-14(8-6-13)12-23-19-11-18-16(10-17(19)21)15(4-2)9-20(22)24-18/h3,5-11H,1,4,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQVWRAEUSMTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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